molecular formula C21H19N3O4S B4525464 4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid

4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid

Cat. No.: B4525464
M. Wt: 409.5 g/mol
InChI Key: BQRARQZAHAJQOC-UHFFFAOYSA-N
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Description

4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid is a synthetically designed small molecule featuring a pyridazinone core, a structure of significant interest in medicinal chemistry and chemical biology research. The compound integrates a methylsulfanylphenyl substituent and a benzoic acid moiety, connected through a stable acetylaminomethyl linker. This specific molecular architecture suggests potential for diverse biochemical interactions, particularly in the exploration of enzyme inhibition and protein-ligand binding studies. Pyridazinone derivatives are recognized in scientific literature for their varied biological activities. For instance, research has identified related pyridazinone-based compounds as inhibitors of the PRMT5-substrate adaptor interaction, a target of interest in oncology research . Other pyridazinone derivatives have been investigated as PDE4 inhibitors, indicating relevance in inflammation research . The presence of the benzoic acid functional group in this compound enhances its potential for further chemical modification, making it a versatile building block or a candidate for probing interactions with enzymes and receptors that recognize carboxylic acid groups. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to conduct their own assays to determine the specific activity and applicability of this compound for their unique experimental systems.

Properties

IUPAC Name

4-[[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-29-17-8-6-15(7-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-4-16(5-3-14)21(27)28/h2-11H,12-13H2,1H3,(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRARQZAHAJQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid typically involves multiple steps. One common approach is the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or phosphorus oxychloride (POCl3) . This method allows for the formation of the pyridazinone core, which is then further functionalized to introduce the benzoic acid and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

The structural and functional uniqueness of 4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid is best understood through comparisons with analogous pyridazinone derivatives. Below is a detailed analysis:

Structural Analogues and Key Differences

Compound Name Core Structure Substituents Key Functional Groups Biological Activity
Target Compound Pyridazinone 4-(Methylsulfanyl)phenyl, benzoic acid Carboxylic acid, acetamide, methylsulfanyl Potential enzyme inhibition, antimicrobial (hypothesized)
N-(6-Methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide () Pyridazinone 4-(Methylsulfanyl)phenyl, methoxypyridine Methoxy, acetamide Antimicrobial, anti-inflammatory
4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid () Pyridazinone 3-Methoxyphenyl, butanoic acid Carboxylic acid, methoxy Antitumor, anti-inflammatory
N-(3-Methoxypropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide () Pyridazinone 4-(Methylsulfanyl)phenyl, methoxypropyl Methoxypropyl, acetamide Not reported (structural focus)
Key Observations:

Substituent Effects: The methylsulfanyl group in the target compound and derivatives may enhance lipophilicity and membrane permeability compared to methoxy or hydroxy analogues (e.g., ) .

Biological Activity Trends: Pyridazinones with electron-withdrawing groups (e.g., carboxylic acids in the target compound and ) often exhibit stronger enzyme inhibition due to enhanced hydrogen bonding . Methylsulfanyl-containing compounds (e.g., target compound and ) show broader antimicrobial activity compared to methoxy analogues .

Biological Activity

The compound 4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid (CAS Number: 1282142-70-4) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a pyridazine ring, a methylsulfanyl group, and an amino acid derivative, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC21H19N3O4S
Molecular Weight409.5 g/mol
CAS Number1282142-70-4

The presence of the pyridazine core and the methylsulfanyl group indicates potential for various biological activities, including antimicrobial, antioxidant, and neuroprotective effects.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:

  • Antioxidant Activity : Compounds containing methylsulfanyl groups have shown potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : The pyridazine ring system is associated with antimicrobial activity, making this compound a candidate for further exploration in treating infections.
  • Neuroprotective Effects : Derivatives of beta-alanine, which are present in the structure of this compound, have been linked to neuroprotection, indicating potential applications in neurodegenerative diseases.

Antioxidant Activity

A study on similar methylsulfanyl-containing compounds demonstrated their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Antimicrobial Efficacy

Research has indicated that pyridazine derivatives can inhibit bacterial growth. In vitro tests showed that compounds similar to this compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Neuroprotective Studies

In animal models, beta-alanine derivatives have been shown to mitigate neuronal damage caused by excitotoxicity. This suggests that the compound may have potential applications in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

Q & A

Q. What controls are essential in biological assays to ensure data reproducibility?

  • Positive controls : Include celecoxib (COX-2 inhibition) or dexamethasone (anti-inflammatory) .
  • Solvent controls : Match DMSO concentrations across all samples (≤0.1% v/v) .
  • Cell viability controls : Use MTT assays to rule out cytotoxicity at tested concentrations .

Data Contradiction Analysis

Q. Why might enzymatic inhibition data vary between recombinant proteins and cell-based assays?

  • Post-translational modifications : Recombinant enzymes lack native glycosylation, altering active site accessibility .
  • Cellular uptake limitations : Low permeability may reduce intracellular drug concentration despite high in vitro potency .
  • Redox environment : Cellular glutathione may reduce sulfoxide metabolites back to active methylsulfanyl forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid
Reactant of Route 2
4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid

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